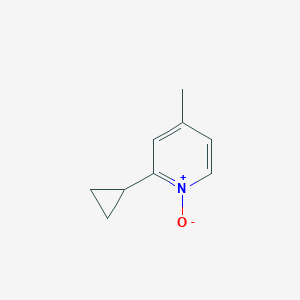
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropyl group at the 2-position and a methyl group at the 4-position, with an oxygen atom bonded to the nitrogen atom of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) can be achieved through several methods. One common approach involves the oxidation of 2-Cyclopropyl-4-methylpyridine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) may involve continuous flow processes where the starting materials are fed into a reactor containing the oxidizing agent. The reaction conditions, such as temperature, pressure, and concentration, are optimized to maximize yield and minimize by-products. Catalysts may also be employed to enhance the efficiency of the oxidation process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic reagents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The cyclopropyl and methyl groups contribute to the compound’s overall stability and binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpyridine N-oxide: Similar structure but lacks the cyclopropyl group.
4-Methylpyridine N-oxide: Similar structure but lacks the cyclopropyl group.
2-Cyclopropylpyridine N-oxide: Similar structure but lacks the methyl group.
Uniqueness
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) is unique due to the presence of both the cyclopropyl and methyl groups, which confer distinct steric and electronic properties.
Eigenschaften
CAS-Nummer |
158902-33-1 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
2-cyclopropyl-4-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H11NO/c1-7-4-5-10(11)9(6-7)8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI-Schlüssel |
LNSSNMBSRZJBRR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C=C1)[O-])C2CC2 |
Kanonische SMILES |
CC1=CC(=[N+](C=C1)[O-])C2CC2 |
Synonyme |
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















